molecular formula C11H9N7O3S B15290759 9-Acetylazathioprine (9-Acetyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine)

9-Acetylazathioprine (9-Acetyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine)

Cat. No.: B15290759
M. Wt: 319.30 g/mol
InChI Key: KTKDAQHNMYTRJO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-Acetylazathioprine involves several steps, starting with the preparation of azathioprine. Azathioprine is synthesized by reacting 6-mercaptopurine with 1-methyl-4-nitro-5-chloroimidazole. The acetylation of azathioprine is then carried out using acetic anhydride under controlled conditions to yield 9-Acetylazathioprine . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

9-Acetylazathioprine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-Acetylazathioprine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is used in studies related to immunosuppression and the mechanisms of action of immunosuppressive drugs.

    Medicine: Research on 9-Acetylazathioprine contributes to understanding its potential therapeutic uses and side effects in medical treatments.

    Industry: It is used in the pharmaceutical industry for the development of new drugs and formulations.

Mechanism of Action

The mechanism of action of 9-Acetylazathioprine involves its conversion to active metabolites that inhibit purine synthesis. This inhibition affects the proliferation of immune cells, leading to immunosuppressive effects. The compound targets molecular pathways involving enzymes such as thiopurine S-methyltransferase and xanthine oxidase, which play crucial roles in its metabolism and activity .

Comparison with Similar Compounds

9-Acetylazathioprine is similar to other azathioprine derivatives, such as 6-mercaptopurine and thioguanine. it is unique due to its acetyl group, which can influence its chemical properties and biological activity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties.

Properties

Molecular Formula

C11H9N7O3S

Molecular Weight

319.30 g/mol

IUPAC Name

1-[6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-yl]ethanone

InChI

InChI=1S/C11H9N7O3S/c1-6(19)17-5-14-7-8(17)12-3-13-10(7)22-11-9(18(20)21)15-4-16(11)2/h3-5H,1-2H3

InChI Key

KTKDAQHNMYTRJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NC2=C1N=CN=C2SC3=C(N=CN3C)[N+](=O)[O-]

Origin of Product

United States

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